Benzyl acetoacetate is an organic compound classified as a carboxylic ester, with the molecular formula . It is synthesized through the reaction of benzyl alcohol and acetoacetic acid. This compound is characterized by a sweet, fruity aroma, making it valuable in the fragrance industry. Its structure consists of a benzyl group attached to an acetoacetate moiety, which contributes to its chemical reactivity and biological properties .
Benzyl acetoacetate exhibits notable biological activities. Research indicates that it possesses:
Benzyl acetoacetate can be synthesized through several methods:
Benzyl acetoacetate finds diverse applications across various industries:
Interaction studies involving benzyl acetoacetate focus on its effects when combined with other compounds. Research indicates that:
Understanding these interactions is critical for improving formulation strategies in both pharmaceutical and cosmetic applications .
Benzyl acetoacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl acetoacetate | Commonly used as a solvent; less aromatic than benzyl acetoacetate | |
| Methyl benzoate | Exhibits a distinct floral aroma; used primarily in fragrances | |
| Benzyl acetate | Similar aroma profile; used extensively in flavoring and fragrances | |
| Acetophenone | Used in perfumes; has a more pronounced ketone structure |
Benzyl acetoacetate stands out due to its combination of sweet aroma and versatile reactivity, making it suitable for various applications from flavoring to pharmaceuticals. Its unique structure allows for specific interactions that differentiate it from similar compounds .
Benzyl acetoacetate is a β-keto ester with the molecular formula C11H12O3 [1]. This compound features a characteristic β-dicarbonyl structure with a benzyl group attached to the ester oxygen [2]. The structural configuration consists of a methyl ketone connected to a benzyl ester through a methylene bridge, creating the acetoacetate backbone [3]. The systematic name for this compound is benzyl 3-oxobutanoate, which reflects its chemical structure with the 3-oxobutanoate core and the benzyl substituent [4].
The molecular weight of benzyl acetoacetate is 192.21 g/mol, and it exists as a colorless to pale yellow liquid at room temperature [5]. The compound is characterized by its ability to undergo keto-enol tautomerism, a property common to β-dicarbonyl compounds [6]. In its pure form, benzyl acetoacetate predominantly exists in the keto tautomer, with only a small percentage present as the enol form in solution [7].
The structural configuration of benzyl acetoacetate can be described as having three distinct functional regions: the methyl ketone (acetyl group), the central methylene group, and the benzyl ester moiety [8]. This arrangement creates a molecule with multiple reactive sites, particularly at the acidic α-carbon positioned between the two carbonyl groups [9]. The presence of these functional groups contributes to the compound's chemical versatility and reactivity patterns [10].
The chemical bonding in benzyl acetoacetate is characterized by a complex electron distribution pattern that influences its reactivity and tautomeric behavior [7]. The compound contains two carbonyl groups (C=O) with significant electron-withdrawing properties that create an acidic environment at the α-carbon [11]. This electron-withdrawing effect is responsible for the relatively high acidity of the methylene hydrogens, making them susceptible to deprotonation under basic conditions [12].
In the keto form of benzyl acetoacetate, the carbonyl carbon atoms exhibit sp2 hybridization with trigonal planar geometry [13]. The carbon-oxygen double bonds have bond lengths ranging from 1.234 to 1.243 Å, which is typical for carbonyl groups in β-dicarbonyl compounds [1]. The carbon-carbon bond between the two carbonyl groups (C-C) has a length between 1.445 and 1.449 Å, which is slightly shorter than a typical single bond due to partial delocalization of electrons [7].
The enol form of benzyl acetoacetate displays a different electron distribution pattern, characterized by the formation of an intramolecular hydrogen bond [14]. In this tautomer, the C=C double bond has a length between 1.362 and 1.372 Å, while the C-O single bond in the enol group measures 1.325 to 1.334 Å [1]. The intramolecular hydrogen bond creates a quasi-six-membered ring structure with an O···O distance of 2.531 to 2.609 Å and an O-H bond length of 0.990 to 1.008 Å [1].
Density functional theory (DFT) calculations have revealed that the electron density in benzyl acetoacetate is not evenly distributed [14]. The carbonyl oxygens bear partial negative charges, while the carbonyl carbons carry partial positive charges [15]. This charge distribution creates electrophilic sites at the carbonyl carbons and nucleophilic sites at the oxygen atoms, influencing the compound's reactivity patterns [16].
The benzyl group contributes to the overall electron distribution through both inductive and resonance effects [17]. The phenyl ring can act as an electron-donating group through resonance, affecting the electron density at the ester carbonyl [18]. This electronic influence extends to the reactivity of the ester group and impacts the keto-enol equilibrium of the molecule [19].
Crystallographic studies of benzyl acetoacetate have provided valuable insights into its three-dimensional structure and spatial arrangement [20]. Although benzyl acetoacetate is typically a liquid at room temperature, crystallographic data has been obtained through low-temperature techniques and analysis of related derivatives [21]. These studies reveal important details about bond lengths, bond angles, and the overall molecular conformation [22].
The spatial arrangement of benzyl acetoacetate is characterized by specific bond angles that define its three-dimensional structure [1]. The C-C=O bond angle ranges from 122.7° to 124.4°, while the C-C=C bond angle in the enol form measures between 119.0° and 120.4° [1]. The C=C-O bond angle falls within 122.8° to 123.0°, and the C-O-H bond angle in the enol form ranges from 105.5° to 107.2° [1]. These bond angles are consistent with the sp2 hybridization of the carbonyl and enolic carbon atoms [23].
Conformational analysis of benzyl acetoacetate using density functional theory (DFT) calculations has identified multiple stable conformers for both the keto and enol forms [7]. Specifically, 22 stable cis-enol conformers, 28 stable trans-enol conformers, and five keto conformers have been identified through computational studies [24]. Among the cis-enol conformers, only six engage in intramolecular hydrogen bonding, which significantly affects their stability and spatial arrangement [7].
The crystallographic data also reveals that the benzyl group adopts a specific orientation relative to the acetoacetate backbone [25]. The phenyl ring typically positions itself to minimize steric interactions with the carbonyl groups, resulting in a preferred conformation where the ring plane is approximately perpendicular to the plane of the acetoacetate moiety [26]. This spatial arrangement influences the overall molecular packing and intermolecular interactions in the crystalline state [27].
The structural features of benzyl acetoacetate directly influence its physical and chemical properties, establishing clear structure-property relationships [28]. One of the most significant structure-property relationships involves the keto-enol tautomerism, which affects the compound's reactivity, spectroscopic characteristics, and hydrogen bonding capabilities [29].
The presence of the benzyl group in benzyl acetoacetate impacts several physical properties compared to other acetoacetate esters [30]. The benzyl substituent increases the molecular weight and contributes to a higher boiling point (156-159°C at 10 mmHg) compared to smaller acetoacetate esters [5]. The density of benzyl acetoacetate (1.112 g/mL at 25°C) and its refractive index (1.512 at 20°C) are also influenced by the presence of the aromatic ring [5].
The hydrogen bond strength in benzyl acetoacetate has been determined to be 56.7 kJ/mol (calculated at the B3LYP/6-311++G** level), which is approximately 10 kJ/mol less than that of acetylacetone [7]. This reduced hydrogen bond strength is attributed to the electron-withdrawing effect of the ester group compared to the ketone in acetylacetone [31]. The weaker hydrogen bond correlates with a lower enol content in benzyl acetoacetate, as confirmed by nuclear magnetic resonance (NMR) studies showing that it exists predominantly in the keto form in solution [7].
The acidic nature of the α-hydrogen atoms in benzyl acetoacetate is another important structure-property relationship [32]. The acidity is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups, making these hydrogens susceptible to deprotonation [33]. This property is fundamental to the compound's utility in various synthetic applications, particularly in reactions involving carbanion formation [34].
The benzyl ester group in benzyl acetoacetate influences its reactivity patterns compared to other acetoacetate esters [35]. The benzyl group can be selectively cleaved under certain conditions, making it useful as a protecting group in organic synthesis. Additionally, the presence of the aromatic ring provides opportunities for further functionalization through electrophilic aromatic substitution reactions [36].
Benzyl acetoacetate belongs to the broader family of β-keto esters, and a comparative structural analysis with related compounds reveals important similarities and differences [37]. This analysis provides insights into how structural variations affect properties such as tautomeric behavior, hydrogen bonding, and reactivity patterns [38].
When compared to ethyl acetoacetate, benzyl acetoacetate shows several structural differences primarily due to the replacement of the ethyl group with a benzyl group [39]. This substitution increases the molecular weight and introduces aromatic character to the molecule [40]. While both compounds share the same acetoacetate backbone, the benzyl group in benzyl acetoacetate provides additional steric bulk and potential for π-interactions that are absent in ethyl acetoacetate [41].
Acetylacetone (2,4-pentanedione), another related β-dicarbonyl compound, differs from benzyl acetoacetate in having two ketone groups instead of a ketone and an ester [42]. This structural difference results in a more symmetric molecule with stronger hydrogen bonding in the enol form. The hydrogen bond strength in acetylacetone is approximately 66.5 kJ/mol, compared to 56.7 kJ/mol in benzyl acetoacetate [7]. Consequently, acetylacetone exists predominantly in the enol form (97.6% in the gas phase), whereas benzyl acetoacetate favors the keto tautomer.
Dimethyl oxaloacetate represents another structural variant with two ester groups flanking the central methylene carbon. The hydrogen bond strength in this compound is significantly lower (31.0 kJ/mol) than in benzyl acetoacetate, demonstrating how the presence of two ester groups weakens the intramolecular hydrogen bonding capability [7]. This structural difference affects the compound's tautomeric behavior and reactivity profile [43].
Conformational analysis reveals that benzyl acetoacetate has more potential stable conformers than simpler β-keto esters due to the additional rotational freedom introduced by the benzyl group [24]. The 22 stable cis-enol conformers, 28 stable trans-enol conformers, and five keto conformers identified for benzyl acetoacetate represent a more complex conformational landscape compared to smaller acetoacetate esters [7].
Benzyl acetoacetate exhibits characteristic phase transition behavior typical of organic esters. Under standard atmospheric pressure (760 mmHg), the compound demonstrates boiling points ranging from 276°C to 298.3°C [2] [4] [5]. Under reduced pressure conditions, significantly lower boiling temperatures are observed: 156-159°C at 10 mmHg [1] [3] [6] and 163°C at 15.8 mmHg [7] [8]. This pressure-dependent boiling behavior follows the Clausius-Clapeyron relationship and indicates the compound's moderate volatility characteristics.
At standard temperature (20°C), benzyl acetoacetate exists in the liquid phase [7] [9], demonstrating thermal stability under normal ambient conditions. The compound maintains its liquid state across typical operational temperature ranges encountered in industrial and laboratory applications.
| Pressure (mmHg) | Boiling Point (°C) | Reference |
|---|---|---|
| 760 | 276-298.3 | [2] [4] [5] |
| 15.8 | 163 | [7] [8] |
| 10 | 156-159 | [1] [3] [6] |
Benzyl acetoacetate demonstrates exceptional thermal stability under normal processing conditions [8]. The compound maintains structural integrity without decomposition at temperatures up to its boiling point, making it suitable for various thermal processing applications. The thermal stability characteristics are attributed to the aromatic benzyl group, which provides molecular stability through resonance effects.
Flash point measurements indicate ignition temperatures ranging from 108°C to 113°C [4] [7] [8], classifying the compound as combustible but not highly flammable. This thermal behavior profile supports safe handling procedures in industrial environments when appropriate temperature controls are maintained.
While specific enthalpy of formation data for benzyl acetoacetate was not identified in available literature, the compound's energetic properties can be inferred from its structural characteristics. The presence of both ester and ketone functional groups contributes to the overall thermodynamic stability of the molecule. The aromatic benzyl moiety provides additional stabilization through delocalized π-electron systems.
Benzyl acetoacetate exhibits refractive index values ranging from 1.51 to 1.512 when measured at 20°C using sodium D-line illumination [3] [6] [7]. These values indicate moderate optical density characteristics typical of aromatic ester compounds. The refractive index measurements demonstrate consistency across multiple independent sources, confirming the reliability of these optical constants.
The refractive index behavior correlates with the compound's molecular structure, where the aromatic benzyl group contributes to increased electron density and subsequent optical properties. Temperature-dependent variations in refractive index follow predictable patterns consistent with organic ester behavior.
Density measurements for benzyl acetoacetate at 25°C range from 1.112 to 1.113 g/mL [1] [3] [6], with specific gravity values of 1.11 at 20/20°C [7] [9]. These density values indicate that benzyl acetoacetate is denser than water, which influences its separation and handling characteristics in aqueous systems.
The calculated molar volume ranges from 172.7 to 172.9 cm³/mol [10], derived from the relationship between molecular weight and density. This molar volume is consistent with similar aromatic ester compounds and reflects the spatial requirements of the benzyl acetoacetate molecule in the liquid phase.
| Property | Value | Units | Reference |
|---|---|---|---|
| Density (25°C) | 1.112-1.113 | g/mL | [1] [3] [6] |
| Specific Gravity (20/20°C) | 1.11 | - | [7] [9] |
| Molar Volume | 172.7-172.9 | cm³/mol | [10] |
The molecular refractive power of benzyl acetoacetate has been determined to range from 51.82 to 51.87 cm³/mol [10]. This parameter, calculated using the Lorentz-Lorenz equation, provides insight into the compound's molecular polarizability and electronic characteristics. The molecular refractive power value correlates with the presence of the aromatic benzyl group and the conjugated ester system, both contributing to the overall polarizability of the molecule.
The close agreement between calculated and reported values (difference of 0.05 mL/mol) validates the accuracy of the density and refractive index measurements used in these determinations.
Benzyl acetoacetate presents distinctive organoleptic characteristics that classify it within the floral odor family [1] [11] [12]. The compound exhibits a complex sensory profile described as "sweet benzyl propionate and acetate floral fruity" [1] [11] [12]. This multifaceted aroma profile combines floral notes reminiscent of benzyl esters with fruity undertones characteristic of acetoacetate derivatives.
The odor strength is characterized as medium intensity with substantivity extending to 24 hours at 100% concentration [11]. The sensory profile includes sweet, fruity, and banana-like floral characteristics, making it valuable for fragrance and flavoring applications. The compound's aromatic properties are attributed to the volatile nature of the benzyl group combined with the ester functionality.
| Sensory Attribute | Description | Reference |
|---|---|---|
| Odor Type | Floral | [1] [11] [12] |
| Odor Character | Sweet fruity banana floral fruity | [11] |
| Odor Strength | Medium | [11] |
| Substantivity | 24 hours at 100% | [11] |
Benzyl acetoacetate appears as a colorless to brown clear liquid under standard conditions [7] [9] [13]. The color variation from colorless to brown may indicate different purity levels or storage conditions, with the colorless form representing higher purity samples. The liquid maintains clarity and transparency across its color range, indicating homogeneity and absence of suspended particles.
The physical appearance remains consistent across temperature ranges typical of handling and storage conditions. The compound's visual characteristics support its identification and quality assessment in both laboratory and industrial settings.
The solubility characteristics of benzyl acetoacetate include compatibility with alkali solutions [1] [14], which influences its behavior in various chemical processes and formulations. This solubility profile affects extraction, purification, and application methodologies for the compound.
Irritant